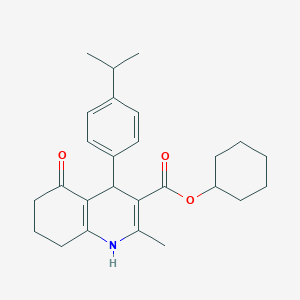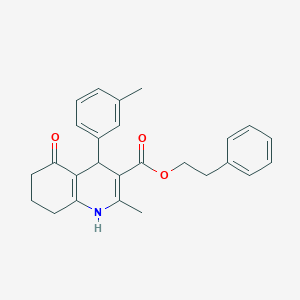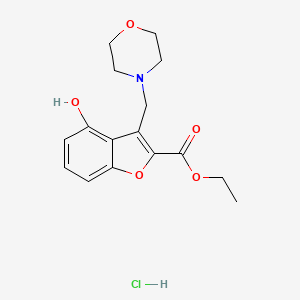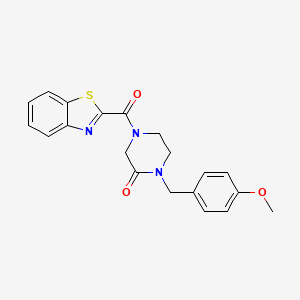![molecular formula C18H26N2 B4960762 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B4960762.png)
2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine, also known as memantine, is a drug that is used for the treatment of Alzheimer's disease. Memantine works by blocking the action of a neurotransmitter called glutamate, which is involved in the development of Alzheimer's disease.
作用机制
Memantine works by blocking the action of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of Alzheimer's disease. The NMDA receptor is activated by the neurotransmitter glutamate, which is released in excess in Alzheimer's disease. By blocking the NMDA receptor, 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine reduces the toxic effects of excess glutamate and protects the brain cells from damage.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of brain cells. Memantine has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of Alzheimer's disease.
实验室实验的优点和局限性
Memantine has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. Memantine also has a good safety profile and is well-tolerated in humans. However, 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine has some limitations for lab experiments. It has a relatively short half-life and is rapidly metabolized in the body, which can make it difficult to achieve consistent levels in the brain. Memantine also has some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine. One area of research is the development of new 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine in other neurological disorders. Finally, there is a need for further research on the biochemical and physiological effects of 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine, particularly in relation to its effects on BDNF and inflammatory cytokines.
Conclusion:
Memantine is a drug that has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It works by blocking the action of the NMDA receptor, which is involved in the development of the disease. Memantine has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for research on 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine, including the development of new derivatives and investigation of its potential use in other neurological disorders.
合成方法
Memantine is synthesized by reacting 1-amino-3,5-dimethyladamantane with 2-bromo-2-(2-pyridinyl)ethylamine in the presence of a palladium catalyst. The reaction takes place in a solvent such as ethanol or acetonitrile at a temperature of around 80°C. The product is then purified by recrystallization or chromatography.
科学研究应用
Memantine has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in clinical trials. Memantine has also been studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-20(7-5-17-4-2-3-6-19-17)18-15-9-13-8-14(11-15)12-16(18)10-13/h2-4,6,13-16,18H,5,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDGWIWUFGRMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-pyridin-2-ylethyl)adamantan-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4960688.png)
![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4960709.png)


![ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)
![3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)

![cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4960750.png)

![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)

![3-methyl-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4960781.png)
